molecular formula C10H16N2O B13626157 2-((1-Methyl-1h-imidazol-2-yl)methyl)cyclopentan-1-ol

2-((1-Methyl-1h-imidazol-2-yl)methyl)cyclopentan-1-ol

Cat. No.: B13626157
M. Wt: 180.25 g/mol
InChI Key: ZLAWDESLKNZXNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-Methyl-1h-imidazol-2-yl)methyl)cyclopentan-1-ol is a compound that features a cyclopentane ring substituted with a hydroxyl group and a 1-methyl-1H-imidazol-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Methyl-1h-imidazol-2-yl)methyl)cyclopentan-1-ol typically involves the reaction of 1-methyl-1H-imidazole with cyclopentanone in the presence of a suitable base. The reaction proceeds through the formation of an intermediate imidazolium salt, which is then reduced to yield the desired product. Common bases used in this reaction include sodium hydride and potassium tert-butoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-((1-Methyl-1h-imidazol-2-yl)methyl)cyclopentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((1-Methyl-1h-imidazol-2-yl)methyl)cyclopentan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-((1-Methyl-1h-imidazol-2-yl)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. Additionally, the hydroxyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1-Methyl-1h-imidazol-2-yl)methyl)cyclopentan-1-ol is unique due to its combination of a cyclopentane ring and an imidazole moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

2-[(1-methylimidazol-2-yl)methyl]cyclopentan-1-ol

InChI

InChI=1S/C10H16N2O/c1-12-6-5-11-10(12)7-8-3-2-4-9(8)13/h5-6,8-9,13H,2-4,7H2,1H3

InChI Key

ZLAWDESLKNZXNQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1CC2CCCC2O

Origin of Product

United States

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